molecular formula C13H21NO2S B14121929 3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione CAS No. 914225-33-5

3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione

Katalognummer: B14121929
CAS-Nummer: 914225-33-5
Molekulargewicht: 255.38 g/mol
InChI-Schlüssel: IQMBHMRYZAHIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione is a complex organic compound with a unique structure that includes a piperidinedione core and a thioxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione typically involves multi-step organic reactions One common method includes the reaction of a suitable piperidinedione precursor with ethyl and methylpentyl groups under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted piperidinediones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione exerts its effects involves interactions with specific molecular targets. The thioxo group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Ethyl-3-(1-methylpentyl)-2,4-piperidinedione: Lacks the thioxo group, resulting in different chemical properties and reactivity.

    3-Methyl-3-(1-ethylpentyl)-6-thioxo-2,4-piperidinedione: Similar structure but with different alkyl groups, leading to variations in biological activity and chemical behavior.

Uniqueness

3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

914225-33-5

Molekularformel

C13H21NO2S

Molekulargewicht

255.38 g/mol

IUPAC-Name

3-ethyl-3-hexan-2-yl-6-sulfanylidenepiperidine-2,4-dione

InChI

InChI=1S/C13H21NO2S/c1-4-6-7-9(3)13(5-2)10(15)8-11(17)14-12(13)16/h9H,4-8H2,1-3H3,(H,14,16,17)

InChI-Schlüssel

IQMBHMRYZAHIPA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)C1(C(=O)CC(=S)NC1=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.